

Spectroscopic Profile of Menisdaurilide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Menisdaurilide, a naturally occurring butenolide, serves as a crucial chiral building block in the synthesis of various complex natural products, most notably the Securinega alkaloids.[1][2][3] [4][5] Its structural elucidation and the ability to unequivocally identify it are paramount for its application in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of the spectroscopic data of Menisdaurilide, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and a key synthetic workflow are also provided to aid researchers in their laboratory endeavors.

Spectroscopic Data of Menisdaurilide

The structural characterization of **Menisdaurilide** is accomplished through a combination of spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for **Menisdaurilide** provide detailed information about its proton and carbon framework.

Table 1: ¹H NMR Spectroscopic Data for **Menisdaurilide**



Proton (H)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.60	dd	9.9, 2.5
H-3	6.31	d	9.9
Η-α	5.94	S	
6-OH	5.55	d	6.3
H-6	5.06	ddd	13.2, 4.9, 1.7
H-4	4.48	dd	15.3, 5.7
H-5	2.69	dt	10.5, 5.1
H-5'	1.42	dt	13.3, 10.4

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz

Table 2: 13C NMR Spectroscopic Data for Menisdaurilide

Carbon (C)	Chemical Shift (δ, ppm)
C-2	173.48
C-3a	164.91
C-5	146.53
C-4	119.28
C-3	110.52
C-7a	78.29
C-6	65.72

Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for Menisdaurilide

Technique	Ionization Mode	m/z	Formula	lon
ESI-MS	Negative	151	СвНвОз	[M-H] ⁻

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a dedicated spectrum for **Menisdaurilide** is not readily available in the cited literature, the IR spectrum of a closely related intermediate in the synthesis of allosecurinine, which incorporates the core **Menisdaurilide** structure, shows characteristic absorptions. Key expected vibrational frequencies for **Menisdaurilide** would include those for the γ-lactone carbonyl group (around 1750-1780 cm⁻¹) and the C=C double bond (around 1650 cm⁻¹).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of natural products like **Menisdaurilide**.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 600 MHz).
- ¹H NMR: Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).



• ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of polar natural products.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-tocharge ratios of the resulting ions are measured. Data can be acquired in either positive or negative ion mode.

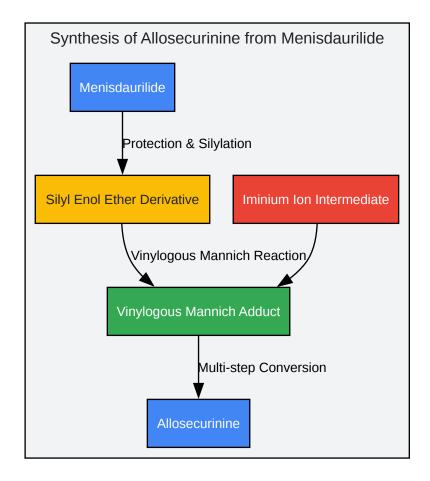
Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Synthetic Workflow: Synthesis of Allosecurinine from Menisdaurilide

Menisdaurilide is a key precursor in the asymmetric synthesis of allosecurinine, a member of the Securinega alkaloid family.[1][2][3][4][5] The following diagram illustrates the key transformation in this synthetic route.





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Caption: Key steps in the synthesis of allosecurinine from **Menisdaurilide**.

This synthetic strategy highlights the utility of **Menisdaurilide** as a chiral starting material. The key step involves a diastereoselective vinylogous Mannich reaction between the silyl enol ether derivative of **Menisdaurilide** and an iminium ion intermediate.[4] This reaction sets the stereochemistry for the subsequent cyclization and transformation steps leading to the final allosecurinine product.[1][2]

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of **Menisdaurilide**. The detailed NMR and MS data, along with the outlined experimental protocols, offer valuable resources for researchers working with this important natural product. Furthermore, the illustrated synthetic workflow underscores the



significance of **Menisdaurilide** as a versatile building block in the total synthesis of complex alkaloids, paving the way for further advancements in drug discovery and development.

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